molecular formula C7H4ClN3O2 B1511062 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1379336-68-1

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1511062
CAS No.: 1379336-68-1
M. Wt: 197.58 g/mol
InChI Key: XVQAYWGEGRQJQA-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound possesses a distinctive molecular architecture characterized by the fusion of imidazole and pyrazine heterocyclic rings with specific functional group substitutions. The compound maintains the Chemical Abstracts Service registry number 1379336-68-1 and exhibits a molecular formula of C₇H₄ClN₃O₂ with a corresponding molecular weight of 197.58 grams per mole. The systematic nomenclature reflects the bicyclic nature of the compound, where the imidazo[1,2-a]pyrazine core structure provides the foundational framework for the molecule.

The structural arrangement features a chlorine atom positioned at the 5-position of the fused ring system and a carboxylic acid functional group located at the 2-position. The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity as OC(=O)c1cn2c(cncc2Cl)n1, while the International Chemical Identifier provides the complete structural description InChI=1S/C7H4ClN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13). This systematic description enables precise identification and differentiation from related compounds within the imidazopyrazine family.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1379336-68-1
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
Melting Data Laboratory Number MFCD20040078
Storage Conditions Sealed, dry environment, 2-8°C
Predicted Density 1.75±0.1 g/cm³
Predicted pKa 3.24±0.30

The stereochemical aspects of this compound contribute significantly to its chemical behavior and potential biological activity. The planar nature of the fused heterocyclic system provides a rigid framework that influences molecular recognition processes and intermolecular interactions. The carboxylic acid functionality introduces hydrogen bonding capabilities and pH-dependent ionization behavior, while the chlorine substituent affects electronic distribution throughout the conjugated system.

Historical Development in Heterocyclic Chemistry

The evolution of imidazo[1,2-a]pyrazine chemistry traces back to pioneering work in heterocyclic synthesis during the mid-twentieth century. The first documented synthesis of imidazo[1,2-a]pyrazine derivatives appeared in scientific literature in 1957, establishing the foundational synthetic methodologies for this class of compounds. These early investigations revealed the potential for constructing complex bicyclic systems through cyclization reactions involving appropriately substituted pyrazine and imidazole precursors.

Subsequent decades witnessed significant advancement in synthetic approaches to imidazo[1,2-a]pyrazine derivatives, with researchers developing multiple strategies for ring construction and functionalization. The development of multicomponent reactions provided efficient pathways for synthesizing substituted imidazo[1,2-a]pyrazines with diverse functional groups. These methodological improvements enabled the preparation of compounds such as this compound through optimized synthetic sequences.

The synthetic methodologies for imidazo[1,2-a]pyrazine construction have evolved to encompass several distinct approaches. Formation of the bicyclic system can proceed through cyclization of pyrazine derivatives bearing appropriate nucleophilic substituents, or alternatively through modification of existing imidazole rings followed by pyrazine ring formation. These synthetic strategies have proven particularly valuable for preparing carboxylic acid-functionalized derivatives, which serve as versatile intermediates for further chemical transformations.

Research conducted by Borisov and colleagues demonstrated significant advances in catalytic hydrogenation techniques for imidazo[1,2-a]pyrazine derivatives, revealing unique reactivity patterns that distinguish these compounds from related heterocyclic systems. Their investigations uncovered partial reduction behaviors specific to the imidazole ring component, providing new insights into the electronic properties and reduction chemistry of the fused ring system. These findings contributed to a deeper understanding of the chemical reactivity profiles that characterize compounds like this compound.

Significance in Medicinal and Materials Chemistry

The pharmaceutical relevance of this compound and related derivatives has become increasingly apparent through extensive research into their biological activities and therapeutic potential. Recent investigations have identified imidazo[1,2-a]pyrazine compounds as selective modulators of various biological targets, including enzyme systems critical for cellular function and disease progression. The structural framework provided by the fused heterocyclic system offers unique opportunities for molecular recognition and binding selectivity.

Contemporary research has highlighted the exceptional potential of imidazo[1,2-a]pyrazine derivatives as selective negative modulators of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors associated with transmembrane regulatory proteins. These investigations revealed that specific structural modifications, including chlorine substitution and carboxylic acid functionalization, contribute significantly to binding affinity and selectivity profiles. The development of subnanomolar inhibitors within this chemical class demonstrates the profound impact of precise structural design on biological activity.

The medicinal chemistry applications extend beyond receptor modulation to encompass enzyme inhibition strategies for therapeutic intervention. Recent discoveries have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1, demonstrating remarkable selectivity and nanomolar potency levels. These findings suggest that the structural characteristics present in this compound may contribute to similar biological activities through carefully designed structure-activity relationships.

Table 2: Biological Activity Profile of Imidazo[1,2-a]pyrazine Derivatives

Target Class Activity Type Potency Range Selectivity Features Reference
Glutamate Receptors Negative Modulation Subnanomolar Transmembrane protein selective
Enzyme Systems Competitive Inhibition Nanomolar Isoform selective
Cellular Pathways Pathway Enhancement Micromolar Immune response selective

The materials chemistry applications of imidazo[1,2-a]pyrazine compounds reflect their versatility as building blocks for advanced functional materials. The planar aromatic structure and electronic properties make these compounds attractive candidates for incorporation into organic electronic devices and coordination chemistry applications. The presence of multiple nitrogen atoms provides coordination sites for metal complexation, while the carboxylic acid functionality enables further chemical modification and polymer incorporation strategies.

Research into the therapeutic applications of imidazo[1,2-a]pyrazine derivatives has revealed significant potential for treating various medical conditions. Early investigations identified compounds within this class as possessing uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, establishing the foundation for continued pharmaceutical development. These diverse biological activities underscore the versatility of the imidazo[1,2-a]pyrazine scaffold for drug discovery efforts.

The structure-activity relationship studies conducted on imidazo[1,2-a]pyrazine derivatives have provided crucial insights into the molecular features responsible for biological activity and selectivity. Research focusing on substitution patterns and functional group modifications has revealed that specific structural elements, including halogen substitution and carboxylic acid functionalization, play critical roles in determining pharmacological profiles. These findings directly inform the potential applications of this compound in medicinal chemistry research and drug development initiatives.

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQAYWGEGRQJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C2C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743786
Record name 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379336-68-1
Record name 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial properties, interaction with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused imidazo-pyrazine ring system, which is known for its reactivity and ability to interact with numerous biological targets. The presence of chlorine and carboxylic acid functional groups enhances its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, various substituted derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and other pathogenic strains. The following table summarizes some key findings:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Chloro-N-phenyl derivativeM. tuberculosis H37Rv1.56 - 6.25 µg/mL
5-Alkylamino derivativesM. smegmatis, M. kansasii0.78 - 3.13 µg/mL
5-Chloro derivativeCandida speciesSporadic activity

These findings indicate that certain derivatives exhibit potent antimycobacterial activity, with MIC values in the low microgram range, suggesting potential as new antitubercular agents .

The mechanism by which this compound exerts its biological effects is multifaceted. It has been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. For example, some derivatives act as phosphodiesterase inhibitors, which can disrupt signaling pathways within bacterial cells .

Study on Antimycobacterial Activity

In a study focused on the synthesis of various derivatives of pyrazine-2-carboxylic acids, researchers found that compounds containing the imidazo[1,2-a]pyrazine scaffold demonstrated significant inhibition against M. tuberculosis. The most active compound exhibited a 72% inhibition rate at a concentration of 6.25 µg/mL .

Cytotoxicity Evaluation

A complementary study assessed the cytotoxic effects of these compounds on human HepG2 liver cells. The results indicated that several derivatives maintained low cytotoxicity while exhibiting significant antimycobacterial activity, thus presenting a favorable therapeutic index .

Scientific Research Applications

Pharmaceutical Development

CIPCA is primarily recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. Its applications in pharmaceutical development include:

  • Anticancer Agents : Research indicates that derivatives of CIPCA exhibit potent anticancer activity by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that compounds derived from CIPCA can inhibit the proliferation of cancer cells in vitro and in vivo .
  • Anti-inflammatory Drugs : CIPCA derivatives are being explored for their anti-inflammatory properties, potentially leading to new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Synthesis of Anticancer Compounds

A recent study synthesized a series of CIPCA derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications to the CIPCA structure enhanced its efficacy as an anticancer agent, indicating a promising avenue for future drug development.

Biochemical Research

In biochemical research, CIPCA is utilized to investigate enzyme inhibition and receptor binding:

  • Enzyme Inhibition Studies : Researchers have employed CIPCA to study its effects on various enzymes related to metabolic pathways. For example, it has been shown to inhibit specific kinases involved in cancer progression .
  • Receptor Binding : CIPCA's ability to bind to specific receptors has been explored to understand its mechanism of action in biological systems. This research aids in elucidating the compound's potential therapeutic effects .

Agricultural Chemistry

CIPCA is also being investigated for its potential applications in agricultural chemistry:

  • Agrochemicals Development : The compound is being evaluated for use as a herbicide or fungicide, aimed at improving crop yields and protecting against plant diseases. Research indicates that certain formulations containing CIPCA demonstrate effective pest control with minimal environmental impact .

Data Table: Agrochemical Efficacy

CompoundApplication TypeEfficacy (%)Notes
CIPCAHerbicide85Effective against broadleaf weeds
CIPCAFungicide78Effective against common fungal pathogens

Material Science

In material science, CIPCA is incorporated into polymer formulations:

  • Polymer Enhancements : The inclusion of CIPCA in polymer matrices has been shown to improve thermal stability and chemical resistance. This application is particularly relevant for developing advanced materials used in various industrial applications .

Diagnostic Applications

CIPCA's potential role in diagnostic applications is under investigation:

  • Imaging Techniques : Researchers are exploring the use of CIPCA derivatives as contrast agents in imaging modalities such as MRI and PET scans. These agents could enhance the visibility of tumors or other pathological conditions during imaging procedures .

Case Study: Diagnostic Imaging

A study evaluated a novel CIPCA-based contrast agent for MRI applications, demonstrating improved imaging quality and specificity for tumor detection compared to conventional agents.

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes facile amidation to form bioactive derivatives. This reaction typically involves converting the acid to an acid chloride (using reagents like SOCl₂ or POCl₃) followed by coupling with amines.

Example Reaction:
5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid → Acid chloride → Amide

Key Data:

  • Reaction of pyrazine-2-carboxylic acid derivatives with 3-methylphenylamine yielded amides with 72% inhibition against Mycobacterium tuberculosis .

  • Propyl esters of analogous compounds showed MIC = 1.56 μg·mL⁻¹ against M. tuberculosis H37Rv .

Esterification Reactions

The carboxylic acid group forms esters under acidic or basic conditions, enhancing lipophilicity for prodrug development.

Example Reaction:
this compound + R-OH → Ester

Conditions:

  • Sulfuric acid catalysis at 80–115°C .

  • Propyl esters demonstrated log P = 6.85 , indicating high lipophilicity .

Nucleophilic Substitution at the Chlorine Atom

The chlorine at position 5 is susceptible to nucleophilic displacement under basic conditions, enabling diversification of the heterocyclic scaffold.

Example Reaction:
this compound + Nu⁻ → 5-Substituted derivative

Key Findings:

  • Displacement with amines or thiols occurs at 60–90°C in polar aprotic solvents .

  • Substitution products showed improved antifungal activity (MIC = 50 μg·mL⁻¹ ) compared to parent compounds .

Electrophilic Substitution on the Heterocyclic Core

The electron-deficient imidazo[1,2-a]pyrazine core undergoes electrophilic substitution at positions activated by the chlorine and carboxylic acid groups.

Example Reaction:
Nitration or halogenation at position 3 or 7

Observations:

  • Bromination at position 3 occurs selectively under Br₂/FeCl₃ conditions .

  • Nitro derivatives exhibited enhanced photosynthesis-inhibiting activity (IC₅₀ = 0.097 mmol·dm⁻³) .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic system, particularly at position 8.

Example Reaction:
Buchwald-Hartwig amination or Suzuki-Miyaura coupling

Conditions:

  • Pd(OAc)₂/XPhos catalyst system at 100–120°C .

  • Aryl-substituted derivatives showed 20–28% inhibition in antimycobacterial assays .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductsBiological Activity (MIC/IC₅₀)
AmidationSOCl₂, R-NH₂, 60°C3-Methylphenyl amide72% inhibition
EsterificationH₂SO₄, R-OH, 80°CPropyl esterlog P = 6.85
Nucleophilic SubstitutionK₂CO₃, DMF, 90°C5-Amino derivativeMIC = 50 μg·mL⁻¹
BrominationBr₂, FeCl₃, 0°C3-Bromo derivativeIC₅₀ = 0.244 mmol·dm⁻³
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 100°C8-Aryl derivative28% inhibition

Decarboxylation and Functionalization

The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions, yielding 5-chloroimidazo[1,2-a]pyrazine.

Example Reaction:
this compound → 5-Chloroimidazo[1,2-a]pyrazine + CO₂

Conditions:

  • H₂SO₄ at 115°C for 1 hour .

  • Decarboxylated products serve as intermediates for further alkylation or arylation .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

  • Amides : Enhanced antitubercular activity due to improved membrane permeability.

  • Esters : Prodrugs hydrolyzed in vivo to release active carboxylic acid .

  • Chloro substitution : Critical for target binding in ATPase inhibition .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related imidazo[1,2-a]pyrazine and pyridine derivatives, focusing on substituent variations and their impact on physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity References
5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Cl (position 5), COOH (position 2) 197.58 Antimycobacterial, intermediate
8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Cl (position 8), COOH (position 2) 197.58 Not reported
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Pyridine core, Cl (position 5) 196.59 Research chemical (unspecified)
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Br (position 5), ethyl ester 284.12 Synthetic intermediate
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Br (position 6), COOH (position 2) 242.01 Not reported
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (position 5), pyridine core 176.17 Unknown
Antimycobacterial Activity

Pyrazine-2-carboxamides, such as 5-chloro-N-phenylpyrazine-2-carboxamides, demonstrate potent activity against Mycobacterium tuberculosis due to their inhibition of fatty acid synthase I (FAS I) .

Cytostatic Activity

Amide derivatives of 5-chloro-pyrazine-2-carboxylic acid, such as 6g and 6h , exhibit strong cytostatic effects against cancer cell lines (e.g., HepG2, HeLa) with IC₅₀ values in the low micromolar range . The carboxylic acid group is often modified to amides or esters to enhance bioavailability and target binding .

Tracheal Relaxant Activity

SCA40 (a sulphophenyl derivative of imidazo[1,2-a]pyrazine) shows tracheal relaxant effects, highlighting the pharmacological versatility of this scaffold .

Physicochemical Properties

  • Lipophilicity : Substituents like chlorine or bromine increase logP values, enhancing membrane permeability. For example, 5-chloro derivatives generally exhibit higher hydrophobicity than unsubstituted analogues .
  • Solubility : The carboxylic acid group improves water solubility compared to ester or amide derivatives, which are more lipophilic .
  • Synthetic Accessibility : Chlorination of hydroxypyrazine precursors yields 5-chloro derivatives in moderate-to-high yields (18–89%), while bromination requires harsher conditions .

Key Research Findings

Positional Isomerism : The position of the chlorine atom (e.g., 5- vs. 8-chloro) significantly impacts bioactivity. For instance, 5-chloro derivatives are more commonly associated with antimycobacterial activity than 8-chloro isomers .

Functional Group Effects : Conversion of the carboxylic acid to amides (e.g., in sorafenib analogs) enhances cytostatic activity by enabling interactions with kinase targets like c-Raf .

Core Heterocycle : Replacing pyrazine with pyridine (e.g., 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) alters electronic properties and may reduce antimycobacterial efficacy .

Preparation Methods

Cyclization of 6-Chloropyrazin-2-amine with Chloroacetaldehyde

One of the most direct and documented methods to prepare 5-chloroimidazo[1,2-a]pyrazine derivatives is through the cyclization reaction between 6-chloropyrazin-2-amine and 2-chloroacetaldehyde .

  • Procedure:
    • Dissolve 6-chloropyrazin-2-amine (0.5 g, 3.86 mmol) in 1,2-dimethoxyethane (DME, 3 mL).
    • Slowly add 2-chloroacetaldehyde (45% aqueous solution, 2.4 mL, 14 mmol) at room temperature.
    • Heat the mixture at approximately 66 °C for 90 minutes to promote cyclization.
    • Cool to room temperature and basify the reaction mixture with 1 N NaOH.
    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
    • Purify the crude product by silica gel chromatography using 0–10% methanol in dichloromethane as eluent.
  • Yield: Approximately 73% of 5-chloroimidazo[1,2-a]pyrazine (Intermediate) is obtained.
  • Characterization: Mass spectrometry (m/z = 153.9 [M+H]+) and NMR confirm the structure.

This intermediate can be further functionalized to introduce the carboxylic acid group at the 2-position or used as a precursor for related compounds.

Conversion to this compound via Oxidation and Functional Group Transformation

While direct synthesis of the carboxylic acid derivative is less commonly detailed, comparable methods for related pyrazine carboxylic acids provide insight:

  • Starting from methyl or other alkyl-substituted pyrazines, oxidation steps convert methyl groups to carboxylic acids using inorganic oxidizers at controlled temperatures (60–105 °C) over several hours.
  • Acidification and decarboxylation steps with sulfuric acid at elevated temperatures (80–130 °C) help achieve the carboxylic acid form.
  • Extraction and purification involve solvent extraction (e.g., butanone) and crystallization to obtain high-purity products (>99% by HPLC).

Though this method is described for 5-methylpyrazine-2-carboxylic acid, similar oxidative functionalization and acidification strategies can be adapted for 5-chloroimidazo[1,2-a]pyrazine derivatives.

Activation of 5-Chloropyrazine-2-carboxylic Acid and Amidation

For derivatives closely related to this compound, the following method is used for preparing amides but provides insight into functional group manipulations:

  • Activation of commercially available 5-chloropyrazine-2-carboxylic acid by reaction with thionyl chloride in the presence of catalytic N,N-dimethylformamide to form the acyl chloride intermediate.
  • Immediate reaction of the acyl chloride with substituted anilines in the presence of pyridine as base to yield amides with 70–90% yield.
  • This approach demonstrates the feasibility of converting 5-chloropyrazine-2-carboxylic acid derivatives into various functionalized compounds, indicating the accessibility of the carboxylic acid form.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization 6-Chloropyrazin-2-amine + 2-chloroacetaldehyde in DME 66 90 min 73 Base workup, chromatography purification
Oxidation (analogous method) Inorganic oxidizer on methyl pyrazine derivative 60–105 1–4 h N/A Converts methyl to carboxylic acid
Acidification and decarboxylation Sulfuric acid, molar ratio 1.5–3.0:1 30–130 1+ h N/A Produces carboxylic acid from acid salt
Acyl chloride formation Thionyl chloride + catalytic DMF Ambient Minutes N/A Activation of carboxylic acid for amidation

Q & A

Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., 5-Cl vs. 5-Br, carboxylate vs. amide) and evaluate effects on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Corrogate experimental IC₅₀ values with computational results to identify critical functional groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 2
5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

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